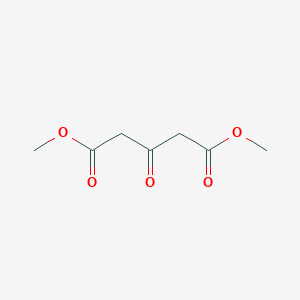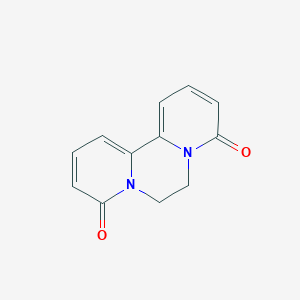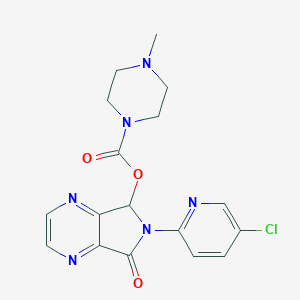
3,5-Dibromostireno
Descripción general
Descripción
3,5-Dibromostyrene: is an organic compound with the molecular formula C8H6Br2 . It is a derivative of styrene, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3,5-Dibromostyrene has several applications in scientific research:
Material Science: Used in the synthesis of flame-retardant polymers and grafted latexes .
Organic Synthesis: Serves as a building block for the synthesis of bisphosphane ligands and phenanthroline-based macrocycles .
Proteomics Research: Utilized as a biochemical reagent in proteomics studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dibromostyrene can be synthesized through various methods. One common method involves the vicinal dibromination of styrene derivatives using N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) . This method is highly chemo- and diastereoselective, making it suitable for producing 3,5-dibromostyrene with high purity.
Industrial Production Methods: In industrial settings, 3,5-dibromostyrene is often produced through the dehydrobromination of 2-bromoethyl dibromobenzene in an aqueous alcoholic alkali medium, using a phase transfer catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like or .
Polymerization: It can undergo polymerization to form polystyrene derivatives with flame-retardant properties.
Coupling Reactions: It can participate in to form complex organic molecules.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): and for dibromination.
Grignard reagents: and for substitution reactions.
Palladium catalysts: for coupling reactions.
Major Products:
Substituted styrenes: with various functional groups.
Polystyrene derivatives: with enhanced properties.
Complex organic molecules: through coupling reactions.
Mecanismo De Acción
The mechanism of action of 3,5-dibromostyrene involves its ability to undergo substitution and coupling reactions due to the presence of bromine atoms. These reactions enable the formation of various complex organic molecules, which can interact with different molecular targets and pathways in biological systems. The exact molecular targets and pathways depend on the specific application and the nature of the substituted products.
Comparación Con Compuestos Similares
4-Bromostyrene: A mono-brominated derivative of styrene, used in similar applications but with different reactivity.
1,3,5-Tribromobenzene: A tri-brominated benzene derivative, used in the synthesis of more complex organic molecules.
Uniqueness of 3,5-Dibromostyrene: 3,5-Dibromostyrene is unique due to its dibrominated structure , which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of flame-retardant materials and complex organic molecules.
Propiedades
IUPAC Name |
1,3-dibromo-5-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDEAXLQUVPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595612 | |
| Record name | 1,3-Dibromo-5-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120359-56-0 | |
| Record name | 3,5-Dibromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-5-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIBROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B121057.png)







